![molecular formula C13H11BrN6OS B6010231 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTM, and it is a pyrimidinone derivative that contains a tetrazole ring and a thiomethyl group. BPTM has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of BPTM is not yet fully understood. However, studies have shown that BPTM exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, BPTM has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. By inhibiting CDK2 activity, BPTM can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BPTM has been shown to have a range of biochemical and physiological effects in the body. For example, studies have shown that BPTM can induce apoptosis, or programmed cell death, in cancer cells. BPTM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors. Additionally, BPTM has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential therapeutic effects in various diseases.
実験室実験の利点と制限
One of the main advantages of using BPTM in lab experiments is its potent pharmacological activity. BPTM has been shown to exhibit strong anti-tumor activity and has potential therapeutic applications in various diseases. However, one of the limitations of using BPTM in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on BPTM. One area of research is to further investigate the mechanism of action of BPTM and its potential targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration of BPTM for various therapeutic applications. Finally, future research may focus on developing more efficient and cost-effective synthesis methods for BPTM to increase its availability for research purposes.
合成法
The synthesis of BPTM involves a multi-step process that begins with the reaction of 4-bromobenzyl alcohol with thionyl chloride to form the corresponding benzyl chloride. The benzyl chloride is then reacted with sodium azide to produce the tetrazole intermediate, which is subsequently reacted with potassium thioacetate to form the thiomethyl tetrazole. Finally, the thiomethyl tetrazole is reacted with 6-methyl-4(3H)-pyrimidinone to yield BPTM.
科学的研究の応用
BPTM has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research for BPTM is in the treatment of cancer. Studies have shown that BPTM exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. BPTM has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, BPTM has been investigated for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6OS/c1-8-6-12(21)16-13(15-8)22-7-11-17-18-19-20(11)10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRJDDVYDSCCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
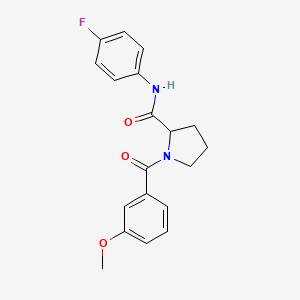
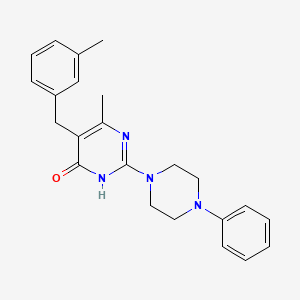

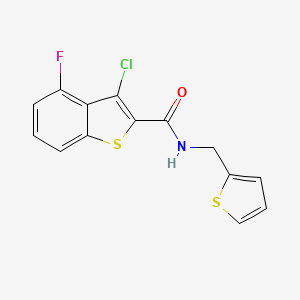
![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)
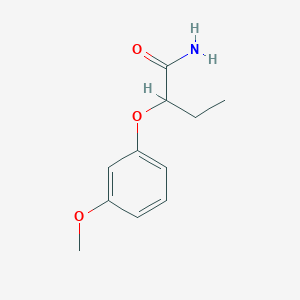
![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
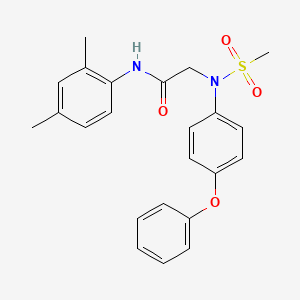
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6010208.png)
![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)

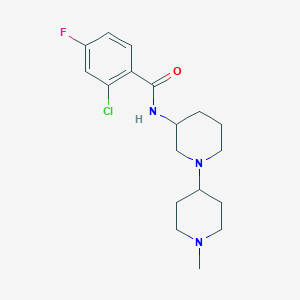
![1-(4-methoxybenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6010252.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
